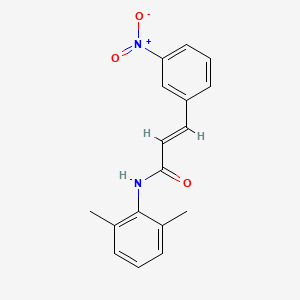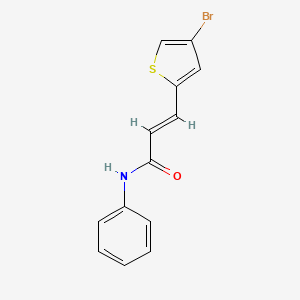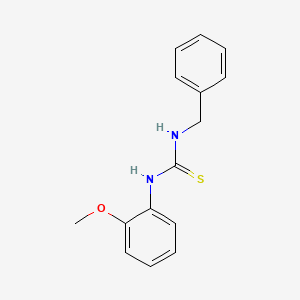
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, also known as DNPAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPAA is a member of the acrylamide family, which is known for its diverse range of applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In animal models, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to reduce inflammation, oxidative stress, and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential toxicity, which requires careful evaluation and optimization of the dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide. One of the potential applications of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is in the development of new anticancer drugs. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis method of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base catalyst. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potent antitumor activity, anti-inflammatory, antioxidant, and antimicrobial properties. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. While N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, its potential toxicity requires careful evaluation and optimization of the dosage and administration route. There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, including the development of new anticancer drugs and the treatment of various diseases.
Synthesemethoden
The synthesis method of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base catalyst. This reaction results in the formation of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in scientific research due to its unique properties. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-3-6-13(2)17(12)18-16(20)10-9-14-7-4-8-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXAPDOJMNNSW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)




![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)